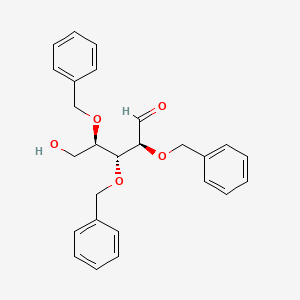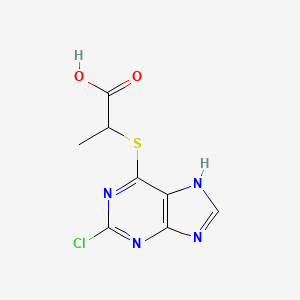
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro group at the 2-position and a thio group at the 6-position of the purine ring, attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropurine.
Thioether Formation: The 2-chloropurine is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Propanoic Acid Attachment: The resulting thioether is further reacted with a propanoic acid derivative to attach the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The chloro and thio groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Chloro-9H-purin-6-yl)thio)propanoic acid: Similar structure but with a different position of the chloro group.
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a propanoic acid moiety.
Uniqueness
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both chloro and thio groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H7ClN4O2S |
|---|---|
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
2-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H7ClN4O2S/c1-3(7(14)15)16-6-4-5(11-2-10-4)12-8(9)13-6/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
Clé InChI |
GCFUHRYQMVVYKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC1=NC(=NC2=C1NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



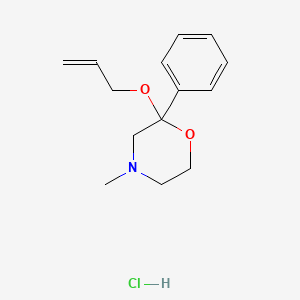
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
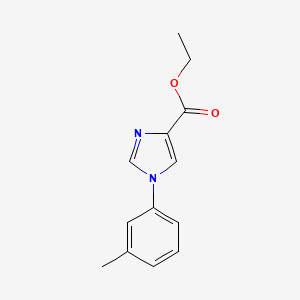




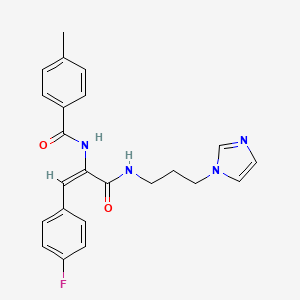

![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
